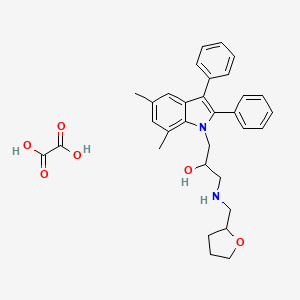

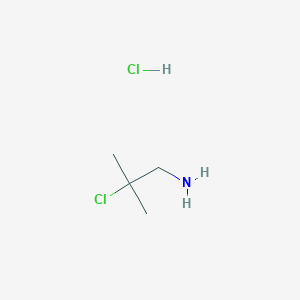

![molecular formula C19H19N3OS B2929558 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863593-38-8](/img/structure/B2929558.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide” is a novel compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques such as NMR and HRMS .Applications De Recherche Scientifique

Antibacterial Activity and Mechanism of Action

Researchers have synthesized various derivatives containing the thiazolo[5,4-b]pyridin moiety, demonstrating significant antibacterial activities. For instance, Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives, showing potent antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. The study also explored the action mechanism of these compounds through proteomic analysis, highlighting their potential in purine metabolism alteration (Song et al., 2017).

Anticancer Properties

Several studies have focused on the anticancer activities of compounds incorporating the thiazolo[5,4-b]pyridin structure. Gomha et al. (2017) developed novel thiazole and 1,3,4-thiadiazole derivatives demonstrating significant anticancer activities, suggesting these compounds as promising anticancer agents (Gomha et al., 2017). Additionally, Abouzied et al. (2022) synthesized pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, showing remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, indicating their potential in cancer treatment (Abouzied et al., 2022).

Antiviral and Antimicrobial Applications

Compounds derived from the thiazolo[5,4-b]pyridin scaffold have been evaluated for their antiviral and antimicrobial properties. Attaby et al. (2006) synthesized derivatives that exhibited cytotoxicity against HSV1 and anti-HAV-MBB activities, showcasing the therapeutic potential of these compounds in combating viral infections (Attaby et al., 2006).

Environmental Applications

The removal of heavy metals from industrial wastes using compounds based on the thiazolo[5,4-b]pyridin structure has also been explored. Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent modified with N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the effective removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting the compound's utility in environmental remediation (Zargoosh et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar thiazolo[5,4-b]pyridine structures have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The structure-activity relationship study of similar compounds indicates that certain functional groups are important for PI3Kα inhibitory activity .

Biochemical Pathways

The inhibition of PI3Ks affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth . By inhibiting PI3Ks, these compounds can potentially suppress the proliferation of cancer cells and induce apoptosis .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activity against pi3ks , which could potentially lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-14(18-22-16-10-5-11-20-19(16)24-18)8-4-9-15(12)21-17(23)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBJZSPSEBRWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCC2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

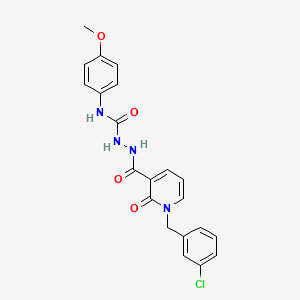

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

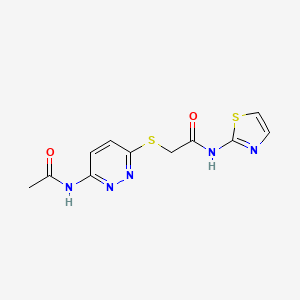

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

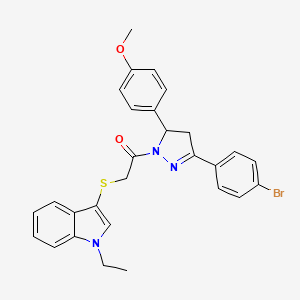

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)